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molecular formula C8H4FN3 B1344723 6-Fluoro-1H-indazole-5-carbonitrile CAS No. 633327-11-4

6-Fluoro-1H-indazole-5-carbonitrile

Cat. No. B1344723
M. Wt: 161.14 g/mol
InChI Key: VXUYVSMGNDIOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073939B2

Procedure details

A slurry of 4.8 g (30 mmol) 6-fluoro-1H-indazole-5-carbonitrile [commercially available; preparation given in EP 1 510 516-A 1 (production example 82)] in anhydrous toluene (150 ml) was cooled to −40° C. Under inert gas atmosphere, 48 ml (72 mmol) diisobutylaluminium hydride solution (1.5 M in toluene) were added over 30 min, and the resulting mixture was stirred at −40° C. for 3 h. Then, ethyl acetate (30 ml) was added, and the mixture was stirred for further 20 min at −40° C. followed by dropwise addition of aqueous tartaric acid (1 M, 30 ml). The mixture was allowed to warm to 0° C. and filtered at this temperature. The filtrate was extracted with ethyl acetate several times, and the combined organic phases were subsequently washed with saturated aqueous sodium hydrogencarbonate and with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product thus obtained (2.60 g, 53% of th.) was used in the next step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
510 516-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[C:11]#N.[H-].C([Al+]CC(C)C)C(C)C.C(OCC)(=[O:25])C.C(O)(=O)C(C(C(O)=O)O)O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[CH:11]=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=C(C=C2C=NNC2=C1)C#N
Step Two
Name
510 516-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preparation
STIRRING
Type
STIRRING
Details
the mixture was stirred for further 20 min at −40° C.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered at this temperature
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate several times
WASH
Type
WASH
Details
the combined organic phases were subsequently washed with saturated aqueous sodium hydrogencarbonate and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C2C=NNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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